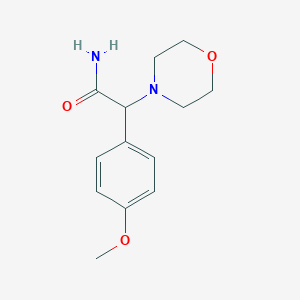

2-(4-Methoxyphenyl)-2-morpholinoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-17-11-4-2-10(3-5-11)12(13(14)16)15-6-8-18-9-7-15/h2-5,12H,6-9H2,1H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDSSTLGCJFDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501269258 | |

| Record name | α-(4-Methoxyphenyl)-4-morpholineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83898-16-2 | |

| Record name | α-(4-Methoxyphenyl)-4-morpholineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83898-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(4-Methoxyphenyl)morpholine-4-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 83898-16-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-(4-Methoxyphenyl)-4-morpholineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(4-methoxyphenyl)morpholine-4-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Methoxyphenyl 2 Morpholinoacetamide

Strategies for the Chemical Synthesis of 2-(4-Methoxyphenyl)-2-morpholinoacetamide

The synthesis of the title compound, this compound, can be strategically approached through a multi-step process. A primary and logical synthetic route involves the initial preparation of an α-halo-N-arylacetamide intermediate, followed by a nucleophilic substitution reaction with morpholine (B109124).

A plausible pathway commences with the synthesis of an N-(4-methoxyphenyl)acetamide bearing a halogen at the alpha-position. The synthesis of a related precursor, 2-chloro-N-(4-methoxyphenyl)acetamide, has been reported. acs.orgresearchgate.netresearchgate.netnih.govnih.gov This is typically achieved through the reaction of 4-methoxyaniline with a haloacetyl halide, such as chloroacetyl chloride, often in the presence of a base or in a suitable solvent like acetic acid. acs.orgnih.gov For instance, one reported synthesis involves dissolving 4-methoxyaniline in pure acetic acid, followed by the portion-wise addition of chloroacetyl chloride in an ice bath. nih.gov The subsequent addition of a sodium acetate (B1210297) solution facilitates the precipitation of the 2-chloro-N-(4-methoxyphenyl)acetamide product. nih.gov

Scheme 1: Proposed Synthesis of this compound

Step 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide from 4-methoxyaniline and chloroacetyl chloride. Step 2: Reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with morpholine to yield this compound.

Alternative approaches for the synthesis of α-amino amides, such as the Strecker synthesis or the Ugi multicomponent reaction, could also be considered. The Strecker synthesis involves the reaction of an aldehyde, ammonia, and cyanide, followed by hydrolysis to form the α-amino acid, which would then require amidation. masterorganicchemistry.comorganic-chemistry.orgrug.nlkhanacademy.orgyoutube.com The Ugi reaction is a one-pot synthesis using an aldehyde, an amine, a carboxylic acid, and an isocyanide, which can directly yield complex amide structures. mdpi.comnih.govresearchgate.netnih.govdntb.gov.ua However, the two-step nucleophilic substitution method is often more direct for the synthesis of specific α-amino amides when the corresponding α-halo amide precursor is readily accessible.

Exploration of Synthetic Routes for Analogues and Derivatives of this compound

The synthetic framework for this compound allows for considerable variation to produce a library of analogues and derivatives. These modifications can be introduced by altering the starting materials in the proposed synthetic pathway.

Table 1: Potential Analogues and Derivatives and their Synthetic Strategies

| Modification Site | Synthetic Strategy | Resulting Analogue/Derivative Class |

| N-Aryl Group | Substitution of 4-methoxyaniline with other substituted anilines in the initial acylation step. | A series of N-aryl-2-morpholinoacetamides with varying electronic and steric properties on the aromatic ring. |

| Amine Moiety | Replacement of morpholine with other primary or secondary amines (e.g., piperidine, pyrrolidine, dialkylamines) in the nucleophilic substitution step. | A diverse range of α-aminoacetamides with different heterocyclic or acyclic amino substituents. |

| Acetamide (B32628) Backbone | Utilization of different α-haloacyl halides (e.g., 2-bromopropionyl bromide) to introduce substituents on the acetamide backbone. | α-Substituted-α-aminoacetamides. |

Furthermore, the core structure can be incorporated into more complex molecular architectures. For example, chalcone (B49325) derivatives containing a methoxyphenyl group have been synthesized, which could potentially be further functionalized to include an acetamide moiety. nih.gov The synthesis of such a chalcone, (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide, was achieved by reacting N-(4-methoxyphenyl)-2-chloroacetamide with (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one. nih.gov

Solid-phase synthesis methodologies have also been employed to create libraries of related benzopyran derivatives, demonstrating the potential for combinatorial approaches to generate diverse molecular scaffolds. acs.org

Methodological Considerations and Optimizations in Synthetic Pathways of this compound

The efficiency and success of the proposed synthetic route are contingent upon careful consideration and optimization of the reaction conditions for each step.

For the initial synthesis of the 2-chloro-N-(4-methoxyphenyl)acetamide precursor, various conditions have been reported. One method utilizes pure acetic acid as the solvent with subsequent precipitation using sodium acetate solution, affording the product in 80% yield. nih.gov Another approach involves the use of triethylamine (B128534) as a base in acetone (B3395972) as the solvent. researchgate.net

Table 2: Reported Synthesis Conditions for 2-chloro-N-(4-methoxyphenyl)acetamide

| Reactants | Solvent | Base/Catalyst | Temperature | Yield | Reference |

| 4-methoxyaniline, Chloroacetyl chloride | Acetic Acid | Sodium Acetate | Ice bath to Room Temp. | 80% | nih.gov |

| 4-methoxyaniline, Chloroacetyl chloride | Acetone | Triethylamine | Not specified | Not specified | researchgate.net |

| 2-chloro-N-(4-methoxyphenyl)acetamide, Sodium methacrylate (B99206) | 1,4-Dioxane | TEBAC, NaI | 85 °C | 83% (for the methacrylate derivative) | researchgate.netyoutube.com |

The subsequent nucleophilic substitution with morpholine would require optimization of parameters such as the solvent, temperature, and the choice and stoichiometry of the base. Aprotic polar solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often suitable for such reactions. The choice of base is also critical; inorganic bases like potassium carbonate or organic bases such as triethylamine are commonly used to scavenge the HCl produced. nih.gov The reaction temperature can influence the reaction rate and the formation of potential side products.

Purification of the final product, this compound, would likely involve standard techniques such as recrystallization or column chromatography to remove any unreacted starting materials or by-products. The characterization of the synthesized compound and its intermediates would be carried out using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their chemical structures. nih.govnih.gov

Elucidation of Biological Activities and Molecular Mechanisms of 2 4 Methoxyphenyl 2 Morpholinoacetamide

In Vitro Pharmacological Characterization of 2-(4-Methoxyphenyl)-2-morpholinoacetamide

Enzyme Inhibition Studies and Target Engagement

The morpholinoacetamide functional group is a key component of KZR-616, a selective inhibitor of the immunoproteasome. nih.gov The immunoproteasome is a protein complex crucial for the degradation of proteins within the cell, playing a significant role in the immune system. nih.govwikipedia.org Its inhibition is a therapeutic strategy for autoimmune disorders. nih.gov

KZR-616 demonstrates a requirement for dual inhibition of specific subunits of the immunoproteasome, namely the low molecular mass polypeptide-7 (LMP7) and low molecular mass polypeptide-2 (LMP2) or LMP7 and multicatalytic endopeptidase complex subunit-1 (MECL-1), to achieve potent inhibition of cytokine expression. nih.gov This dual inhibition profile is linked to its efficacy in preclinical models of inflammatory disease. nih.gov

Receptor Binding and Modulation Assays

There is no direct evidence in the available literature of this compound binding to or modulating specific receptors. However, related structures containing the 4-methoxyphenyl (B3050149) acetamide (B32628) moiety have been investigated for their receptor interactions. For instance, AC-90179, which contains a 2-(4-methoxy-phenyl)-acetamide core, is a selective serotonin 5-HT2A receptor inverse agonist. researchgate.net This compound also shows antagonism at 5-HT2C receptors. researchgate.net

Another compound, N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide, has been studied as a receptor for acid binding, indicating that the methoxyphenyl acetamide structure can be part of molecules designed to interact with specific chemical entities. ulisboa.pt

Cellular Pathway Investigations and Phenotypic Screening

Compounds containing the morpholinoacetamide moiety, such as KZR-616, have been shown to inhibit the expression of cytokines in cellular assays. nih.gov This is a direct consequence of immunoproteasome inhibition, as this enzyme complex is involved in the signaling pathways that lead to cytokine production.

Derivatives of 2-morpholino-4-anilinoquinoline have demonstrated anticancer activity against the HepG2 cell line, causing G0/G1 cell cycle arrest. nih.gov While structurally distinct from this compound, this highlights the potential for morpholine-containing compounds to influence cellular proliferation pathways.

Preclinical In Vivo Studies of this compound (Non-Human Models)

Assessment of Efficacy in Relevant Animal Models

Direct in vivo studies on this compound are not available in the reviewed literature. However, the immunoproteasome inhibitor KZR-616, which contains the morpholinoacetamide group, has demonstrated efficacy in a preclinical model of inflammatory disease. nih.gov This suggests that the chemical class to which this compound belongs has potential for in vivo activity in the context of inflammation and autoimmune disorders.

Similarly, AC-90179, with its 2-(4-methoxy-phenyl)-acetamide structure, was effective in a mouse model of phencyclidine-induced hyperactivity, a model used to screen for antipsychotic potential. researchgate.net

Pharmacodynamic Endpoints and Biomarker Analysis in Preclinical Studies

In preclinical studies of KZR-616, pharmacodynamic endpoints would likely include the measurement of cytokine levels following an inflammatory challenge to assess the degree of immunoproteasome inhibition. nih.gov Biomarker analysis could involve monitoring the levels of specific ubiquitinated proteins that are substrates of the immunoproteasome.

For a compound like AC-90179, pharmacodynamic endpoints in preclinical studies included the blockade of the effects of a 5-HT2A agonist and the attenuation of hyperactivity. researchgate.net

Investigations into Specific Molecular Targets of this compound

Identification of Putative Biological Targets

Comprehensive searches of available scientific literature and bioactivity databases did not yield specific putative biological targets for the compound this compound. While research exists for structurally related molecules, direct experimental evidence identifying the protein targets with which this specific compound interacts is not presently available in the public domain. The elucidation of biological targets is a critical step in understanding the pharmacological profile of a compound, and for this compound, this remains an area for future investigation.

Ligand-Target Interaction Dynamics and Specificity

Given the absence of identified biological targets for this compound, a detailed analysis of its ligand-target interaction dynamics and specificity cannot be provided at this time. The study of interaction dynamics involves characterizing the binding affinity, kinetics (on- and off-rates), and the specific molecular forces that govern the interaction between a ligand and its target protein. Such studies, often employing techniques like X-ray crystallography, NMR spectroscopy, or computational modeling, are contingent upon the prior identification of a biological target. Without this foundational information, the specific molecular interactions and the basis for any potential target specificity of this compound remain unknown.

Structure Activity Relationship Sar Analysis of 2 4 Methoxyphenyl 2 Morpholinoacetamide Analogues

Systematic Structural Modifications and Their Biological Implications

The 2-(4-Methoxyphenyl)-2-morpholinoacetamide scaffold can be dissected into three primary regions for systematic modification: the 4-methoxyphenyl (B3050149) ring, the morpholine (B109124) ring, and the central acetamide (B32628) linker. The biological activity of analogues can be significantly influenced by alterations in any of these regions.

The Morpholine Ring: The morpholine moiety is a common feature in many biologically active compounds due to its favorable properties, including metabolic stability and the ability to form hydrogen bonds through its oxygen atom. guidechem.com Modifications to the morpholine ring, such as substitution on the ring carbons or replacement with other heterocyclic systems (e.g., piperidine, thiomorpholine), can impact the compound's polarity, basicity, and conformational flexibility. Such changes can be pivotal for optimizing target engagement and selectivity.

The following table illustrates hypothetical SAR data for modifications to the 4-methoxyphenyl ring, demonstrating how different substituents might influence biological activity.

| Compound ID | R1 (Phenyl Ring Substituent) | R2 (Morpholine Ring) | Biological Activity (Hypothetical IC50, µM) |

| 1 | 4-OCH3 | Morpholine | 1.2 |

| 2 | 4-H | Morpholine | 5.8 |

| 3 | 4-Cl | Morpholine | 2.5 |

| 4 | 4-CH3 | Morpholine | 3.1 |

| 5 | 3-OCH3 | Morpholine | 8.9 |

| 6 | 2-OCH3 | Morpholine | 12.4 |

| 7 | 4-OCH3 | Piperidine | 7.3 |

| 8 | 4-OCH3 | Thiomorpholine | 4.6 |

Identification of Key Pharmacophoric Elements Critical for Activity

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, several key pharmacophoric elements can be identified based on its structure and comparison with other bioactive molecules.

Aromatic Feature: The 4-methoxyphenyl ring serves as a crucial aromatic feature, likely engaging in hydrophobic and/or π-stacking interactions with the target protein. The size and electronic nature of this ring are expected to be important for activity.

Hydrogen Bond Acceptors: The oxygen atom of the methoxy (B1213986) group, the carbonyl oxygen of the acetamide linker, and the oxygen atom of the morpholine ring are all potential hydrogen bond acceptors. These features can form crucial interactions with hydrogen bond donors in the active site of a receptor or enzyme.

Hydrogen Bond Donor: The amide N-H group in the acetamide linker provides a hydrogen bond donor functionality, which can be critical for anchoring the ligand in the binding pocket.

Hydrophobic/Aliphatic Features: The morpholine ring and the ethyl bridge of the acetamide linker contribute to the hydrophobic character of the molecule, which can be important for van der Waals interactions with nonpolar regions of the binding site.

The relative spatial arrangement of these pharmacophoric features is paramount for optimal biological activity.

Computational Approaches to SAR Delineation

Computational chemistry provides powerful tools to rationalize and predict the SAR of a series of compounds, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogues, a QSAR model could be developed to predict the biological activity of new, unsynthesized compounds.

The process would involve:

Data Set Generation: A series of analogues would be synthesized and their biological activities (e.g., IC50 values) determined.

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A validated QSAR model can provide valuable insights into which molecular properties are most important for activity and can guide the design of more potent analogues.

Molecular modeling and docking are powerful computational tools used to visualize and predict how a ligand (in this case, an analogue of this compound) binds to the three-dimensional structure of a biological target, such as a receptor or enzyme.

The docking process involves:

Target Preparation: Obtaining the 3D structure of the target protein, often from X-ray crystallography or homology modeling.

Ligand Preparation: Generating the 3D conformation of the ligand.

Docking Simulation: Using a docking algorithm to place the ligand into the binding site of the target in various orientations and conformations.

Scoring and Analysis: The different poses are then scored based on their predicted binding affinity. The best-scoring poses can be visually inspected to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.

By docking a series of analogues into the active site of a target, researchers can rationalize the observed SAR. For example, docking studies could explain why a particular substituent increases or decreases activity by showing how it affects the binding mode and interactions with the target. nih.govdrugdesign.org This understanding can then be used to design new analogues with improved binding affinity and, consequently, enhanced biological activity.

Metabolism and Biotransformation Pathways of 2 4 Methoxyphenyl 2 Morpholinoacetamide

Identification and Structural Characterization of Metabolites

While direct experimental data on the metabolites of 2-(4-Methoxyphenyl)-2-morpholinoacetamide is limited, potential metabolites can be predicted based on its chemical structure and known metabolic pathways for similar compounds. Phase I metabolism is likely to involve oxidation and demethylation, primarily mediated by cytochrome P450 (CYP) enzymes. nih.govmdpi.com The methoxyphenyl group is a common site for O-demethylation, leading to a phenolic metabolite. The morpholine (B109124) ring can undergo oxidation at the nitrogen or carbon atoms. The aromatic ring may also be subject to hydroxylation.

Phase II metabolism would likely involve the conjugation of the newly formed functional groups with endogenous molecules such as glucuronic acid or sulfate. nih.govoup.com The phenolic metabolite from O-demethylation would be a prime candidate for glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs). nih.govuef.fi

Table 1: Predicted Metabolites of this compound

| Metabolite ID | Predicted Structure Name | Metabolic Pathway | Description of Transformation |

| M1 | 2-(4-Hydroxyphenyl)-2-morpholinoacetamide | Phase I: O-demethylation | The methoxy (B1213986) group on the phenyl ring is converted to a hydroxyl group. |

| M2 | 2-(4-Methoxyphenyl)-2-(N-oxomorpholino)acetamide | Phase I: N-oxidation | The nitrogen atom in the morpholine ring is oxidized. |

| M3 | 2-(4-Methoxyphenyl)-2-(hydroxymorpholino)acetamide | Phase I: C-oxidation | A hydroxyl group is added to one of the carbon atoms of the morpholine ring. |

| M4 | 2-(Hydroxy-4-methoxyphenyl)-2-morpholinoacetamide | Phase I: Aromatic Hydroxylation | A hydroxyl group is added to the aromatic ring at a position other than the methoxy group. |

| M5 | 2-(4-Hydroxyphenyl)-2-morpholinoacetamide-O-glucuronide | Phase II: Glucuronidation | Glucuronic acid is conjugated to the hydroxyl group of metabolite M1. |

| M6 | 2-(4-Hydroxyphenyl)-2-morpholinoacetamide-O-sulfate | Phase II: Sulfation | A sulfate group is conjugated to the hydroxyl group of metabolite M1. |

Elucidation of Enzymatic Biotransformation Processes

The enzymatic processes responsible for the biotransformation of this compound are predicted to involve several key enzyme families.

Phase I Biotransformation:

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is the primary driver of Phase I oxidative metabolism. researchgate.net Specific isoforms such as CYP3A4, CYP2D6, and members of the CYP2C family are commonly involved in the metabolism of a wide range of drugs and xenobiotics. mdpi.comyoutube.com For this compound, CYP enzymes are the most likely catalysts for the O-demethylation of the methoxyphenyl group and the oxidation of the morpholine ring. nih.gov Aromatic amides and amines are known substrates for CYP-mediated metabolic activation. nih.gov

Phase II Biotransformation:

UDP-Glucuronosyltransferases (UGTs): UGTs are a family of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate. nih.govplu.mx This process, known as glucuronidation, is a major pathway for the detoxification and elimination of drugs and their metabolites. researchgate.net The predicted phenolic metabolite (M1) of this compound would be a likely substrate for UGTs. nih.gov

Sulfotransferases (SULTs): SULTs are cytosolic enzymes that catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on a substrate. oup.comtandfonline.com Sulfation is another important Phase II conjugation reaction that increases the water solubility of compounds for excretion. uef.finih.gov The phenolic metabolite M1 could also undergo sulfation by SULTs. nih.gov

Investigative Methodologies for Metabolite Profiling and Quantification

A comprehensive understanding of the metabolic fate of this compound would require a combination of advanced analytical techniques for the identification and quantification of its metabolites in biological matrices such as plasma, urine, and feces.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and widely used technique for metabolite profiling. nih.govpatsnap.comcreative-proteomics.com It combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.govchromatographyonline.com High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which aids in the determination of the elemental composition of metabolites. thermofisher.com Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information for metabolite identification. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the definitive structural elucidation of metabolites. unl.edunih.gov While less sensitive than MS, NMR provides detailed information about the chemical structure and stereochemistry of a molecule. hyphadiscovery.comacs.org For novel metabolites, isolation followed by NMR analysis is often necessary for unambiguous structure confirmation. osti.govcreative-bioarray.com

Quantitative Analysis: Once metabolites are identified, their concentrations in biological samples are determined using quantitative methods, typically LC-MS/MS operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.gov This involves using stable isotope-labeled internal standards to ensure accuracy and precision.

Table 2: Analytical Techniques for Metabolite Investigation

| Technique | Application | Strengths | Limitations |

| LC-MS/MS | Metabolite detection, identification, and quantification. nih.govchromatographyonline.com | High sensitivity and selectivity, suitable for complex biological matrices. | Structural elucidation can be challenging for unknown metabolites without reference standards. |

| High-Resolution MS (HRMS) | Accurate mass measurement for elemental composition determination. thermofisher.com | Provides high mass accuracy, aiding in the identification of unknown metabolites. | Does not provide direct structural connectivity information. |

| NMR Spectroscopy | Definitive structural elucidation of metabolites. unl.edunih.govhyphadiscovery.com | Provides detailed structural and stereochemical information. | Lower sensitivity compared to MS, often requires isolation and purification of metabolites. |

Advanced Analytical Techniques in the Research of 2 4 Methoxyphenyl 2 Morpholinoacetamide

Chromatographic Methods for Separation and Purification

Chromatography is an indispensable tool in chemical research for the separation, identification, and purification of compounds. For a molecule like 2-(4-Methoxyphenyl)-2-morpholinoacetamide, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice due to their high resolution, speed, and sensitivity.

Detailed Research Findings:

In research settings, a reverse-phase HPLC (RP-HPLC) method is typically developed for the routine analysis and purification of acetamide (B32628) derivatives. A C18 column is a common stationary phase, valued for its hydrophobic nature which effectively retains the nonpolar regions of the target molecule. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The gradient or isocratic elution is optimized to achieve a sharp peak shape and good separation from any impurities or starting materials. For instance, a method developed for the analysis of similar nootropic substances utilized a gradient elution with a C18 column and a mobile phase of water and acetonitrile, both containing 0.1% formic acid to improve peak shape and ionization for mass spectrometry detection. nih.gov

UPLC systems, which use smaller particle size columns (typically <2 µm), offer significant advantages over traditional HPLC, including faster analysis times and improved separation efficiency. nih.gov These methods are particularly valuable for high-throughput screening or when analyzing complex mixtures. Detection is most commonly achieved using a Photodiode Array (PDA) detector, which provides spectral information across a range of wavelengths, or a mass spectrometer (MS) for greater sensitivity and specificity.

Table 1: Representative HPLC/UPLC Parameters for Analysis of Nootropic Acetamides This table presents a hypothetical but typical set of parameters based on methods used for structurally related compounds.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | PDA (210-400 nm) or Mass Spectrometry | PDA or Quadrupole Time-of-Flight MS (QTOF/MS) |

| Column Temperature | 35 °C | 40 °C |

Spectroscopic Techniques for Advanced Structural Elucidation in Research Contexts

While chromatography separates the compound, spectroscopy is essential for its structural confirmation. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques that provide detailed information about the molecular structure and connectivity of this compound.

Detailed Research Findings:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the singlet for the methoxy (B1213986) (-OCH₃) protons, the signals for the protons on the morpholine (B109124) ring, the methine proton (-CH-), and the amide (-NH₂) protons. The exact chemical shifts and coupling patterns provide definitive proof of the structure.

¹³C NMR: The carbon NMR spectrum complements the proton data, showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the phenyl ring, the methoxy carbon, and the carbons of the morpholine ring. beilstein-journals.org

2D-NMR Techniques: In research contexts, advanced 2D-NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to unambiguously assign all proton and carbon signals and confirm the connectivity between different parts of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, which in turn confirms the elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural evidence by showing characteristic losses, such as the loss of the morpholino group or cleavage of the amide bond. nih.gov

Table 2: Predicted Spectroscopic Data for this compound This table outlines expected values based on the analysis of structurally similar compounds like 2-(4-Methoxyphenyl)acetamide and other N-arylacetamides. nih.govresearchgate.net

| Technique | Parameter | Expected Observation / Value |

|---|---|---|

| ¹H NMR (in CDCl₃) | Aromatic Protons (AA'BB' system) | ~6.8-7.4 ppm |

| Methoxy Protons (-OCH₃) | ~3.8 ppm (singlet) | |

| Morpholine Protons | ~2.5-3.7 ppm (multiplets) | |

| Methine Proton (-CH-) | ~4.5-5.0 ppm (singlet) | |

| ¹³C NMR (in CDCl₃) | Carbonyl Carbon (C=O) | ~170-175 ppm |

| Aromatic Carbons | ~114-160 ppm | |

| Methoxy Carbon (-OCH₃) | ~55 ppm | |

| Morpholine Carbons | ~45-67 ppm | |

| High-Resolution MS (ESI+) | Molecular Formula | C₁₃H₁₈N₂O₃ |

| [M+H]⁺ (Monoisotopic Mass) | 251.1390 Da |

Bioanalytical Methodologies for Complex Biological Matrices

To understand the pharmacokinetic profile of this compound, robust bioanalytical methods are required to accurately measure its concentration in biological fluids like blood plasma or urine. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity. nuph.edu.ua

Detailed Research Findings:

A typical bioanalytical LC-MS/MS method involves several key steps. First, the compound must be extracted from the plasma matrix. This is often achieved through protein precipitation, where a solvent like methanol or acetonitrile is added to crash out proteins, or through Solid-Phase Extraction (SPE), which provides a cleaner sample and can pre-concentrate the analyte. nuph.edu.ualatamjpharm.org

Following extraction, the sample is analyzed by LC-MS/MS. The chromatographic component separates the target compound from endogenous matrix components. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific, characteristic product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and allowing for very low limits of quantification. latamjpharm.org Method validation is performed according to international guidelines to ensure accuracy, precision, linearity, and stability.

Table 3: Key Parameters for a Validated Bioanalytical LC-MS/MS Method This table presents typical validation parameters for quantifying a small molecule in human plasma, based on established methods for other neuroactive compounds. latamjpharm.org

| Parameter | Description | Typical Value / Range |

|---|---|---|

| Sample Preparation | Method to extract the analyte from plasma. | Solid-Phase Extraction (SPE) or Protein Precipitation |

| Internal Standard (IS) | A structurally similar compound added at a known concentration for quantification. | A deuterated analog or a stable, closely-related compound |

| Calibration Range | The concentration range over which the method is linear and accurate. | e.g., 0.1 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | e.g., ≤ 0.2 ng/mL |

| MS/MS Transition (MRM) | The specific precursor ion → product ion monitored for the analyte. | e.g., m/z 251.1 → [Specific Fragment Ion] |

| Mean Recovery | The efficiency of the extraction process from the biological matrix. | > 65% |

| Precision (%CV) | The closeness of repeated measurements (intra- and inter-day). | < 15% |

In Silico Approaches and Computational Chemistry in the Study of 2 4 Methoxyphenyl 2 Morpholinoacetamide

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. nih.gov This method is instrumental in virtual screening, a process where large libraries of chemical compounds are computationally screened against a biological target to identify potential drug candidates. rug.nl

In the context of 2-(4-Methoxyphenyl)-2-morpholinoacetamide, molecular docking studies would be employed to predict its binding affinity and interaction patterns with various biological targets. The process involves preparing a 3D structure of the compound and docking it into the binding site of a target protein. The scoring functions then estimate the binding energy, with lower values typically indicating a more favorable interaction. fip.org

For instance, a hypothetical molecular docking study could investigate the interaction of this compound with an enzyme such as cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs. The results, as illustrated in the hypothetical data table below, would showcase the binding energy and key interacting amino acid residues.

Table 1: Hypothetical Molecular Docking Results of this compound against COX-2

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues |

| COX-2 (PDB ID: 6COX) | This compound | -8.5 | TYR385, ARG120, SER530 |

This table is for illustrative purposes only and does not represent actual experimental data.

Such studies are crucial for identifying the most promising biological targets for this compound and for understanding the molecular basis of its potential therapeutic effects.

Molecular Dynamics Simulations for Conformational and Binding Analysis

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the interactions between a ligand and its target protein over time. biotechnologia-journal.org This computational method simulates the movement of atoms and molecules, providing insights into the conformational changes and stability of the ligand-receptor complex. nih.govnih.gov

Following a promising result from molecular docking, MD simulations would be performed on the this compound-protein complex. These simulations, often run for nanoseconds, track the trajectory of each atom, allowing for the analysis of parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond formation. biotechnologia-journal.org

A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site of the protein. nih.gov RMSF analysis helps to identify the flexibility of different parts of the protein upon ligand binding. The persistence of hydrogen bonds throughout the simulation further validates the stability of the interaction.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

| Simulation Parameter | Value/Observation |

| Simulation Time | 100 ns |

| Average RMSD of Ligand | 1.5 Å |

| Key Hydrogen Bonds | Maintained with SER530 and TYR385 |

| RMSF of Active Site Residues | Low fluctuations, indicating stability |

This table is for illustrative purposes only and does not represent actual experimental data.

These simulations provide a deeper understanding of the binding stability and the dynamic interplay between this compound and its potential biological target.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.netepstem.netnih.gov These calculations provide valuable information about the molecule's geometry, vibrational frequencies, and electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). dntb.gov.ua

For a related compound, 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206), DFT calculations have been used to investigate its physical, electronic, and vibrational properties. researchgate.net The study compared calculated FTIR and NMR spectra with experimental data, showing good agreement. researchgate.net Similar calculations for this compound would allow for the determination of its optimized geometry, dipole moment, and the energies of its frontier molecular orbitals.

The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack.

Table 3: Representative Quantum Chemical Calculation Data for a Related Methoxyphenyl Derivative

| Calculated Property | Method | Basis Set | Result |

| Optimized Molecular Geometry | DFT | B3LYP/6-311++G(d,p) | Bond lengths and angles determined researchgate.net |

| Vibrational Frequencies (FTIR) | DFT | B3LYP/6-311++G(d,p) | Good correlation with experimental spectrum researchgate.net |

| NMR Chemical Shifts | GIAO | B3LYP/6-311++G(d,p) | Agreement with experimental data researchgate.net |

| HOMO-LUMO Energy Gap | DFT | B3LYP/6-311++G(d,p) | Calculated to predict reactivity researchgate.net |

This table is based on findings for a structurally related compound, 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate, as a predictive model for the titular compound. researchgate.net

Through these quantum chemical calculations, a fundamental understanding of the electronic characteristics and reactivity of this compound can be achieved, which is crucial for predicting its metabolic fate and designing derivatives with improved properties.

Future Research Directions and Translational Perspectives for 2 4 Methoxyphenyl 2 Morpholinoacetamide

Exploration of Uncharted Biological Pathways and Therapeutic Avenues

The structural motifs of 2-(4-Methoxyphenyl)-2-morpholinoacetamide, namely the methoxyphenyl and morpholino groups, are present in various biologically active compounds, suggesting a range of potential, yet unexplored, biological activities. While its classification as a potential nootropic points towards neurological pathways, a broader investigation is warranted.

Future research should systematically explore its interactions with a variety of receptors, enzymes, and ion channels. For instance, the morpholine (B109124) heterocycle is a key component in pharmaceuticals like the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. ias.ac.in This suggests that this compound could be screened for antimicrobial and antiproliferative activities. A study on novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues demonstrated significant in vitro antimicrobial activity against various fungal and bacterial strains, supporting this line of inquiry. ias.ac.in

Furthermore, the presence of the morpholino and methoxyphenyl groups in the slow-releasing hydrogen sulfide (B99878) (H₂S) donor GYY4137 (morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate) highlights a potential link to H₂S-mediated signaling pathways. nih.gov H₂S is a gasotransmitter with diverse roles in cardiovascular, neurological, and inflammatory processes. nih.gov Future studies could investigate whether this compound can modulate H₂S levels or interact with its downstream targets, potentially opening up therapeutic avenues in cardiovascular and neurodegenerative diseases.

Given its intended nootropic profile, a deeper dive into its neuropharmacological effects is crucial. Beyond general cognitive enhancement, its effects on specific neurotransmitter systems, neuroinflammation, and synaptic plasticity should be a primary focus.

Development of Novel Synthetic Strategies for Enhanced Analogues

The advancement of this compound from a lead compound to a potential therapeutic agent will heavily rely on the development of novel and efficient synthetic strategies to create a library of analogues. The goal is to improve potency, selectivity, and pharmacokinetic properties.

One approach involves the modification of the core structure. For example, a study on loperamide (B1203769) analogues utilized multi-step synthetic routes to create derivatives with altered properties. mdpi.com A similar strategy could be applied to this compound, involving variations in the substituents on the phenyl ring or replacement of the morpholino moiety with other heterocycles. The synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid showcases a multicomponent reaction approach to generate complex molecular architectures from simple starting materials, a strategy that could be adapted for creating diverse analogues. mdpi.com

Another avenue for synthetic exploration is the derivatization of the acetamide (B32628) group. Research on 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides demonstrated a successful synthesis from hydroxyphenylacetic acid, indicating that the core structure is amenable to chemical modification. ias.ac.in The development of carbohydrate analogues of other complex molecules has also been shown to be a viable strategy for enhancing biological activity. nih.gov

The following table outlines potential synthetic modifications for generating analogues:

| Structural Component | Potential Modifications | Objective |

| Phenyl Ring | Introduction of various substituents (e.g., halogens, nitro groups, alkyl groups) at different positions. | Modulate lipophilicity, electronic properties, and binding interactions. |

| Morpholino Group | Replacement with other heterocyclic rings (e.g., piperidine, piperazine, thiomorpholine). | Alter solubility, metabolic stability, and target selectivity. |

| Acetamide Linker | Variation of the linker length, introduction of conformational constraints, or replacement with other functional groups. | Optimize spatial orientation and interaction with the biological target. |

Integration of Multi-Omics Data for Systems-Level Understanding

To obtain a holistic view of the biological impact of this compound and its future derivatives, the integration of multi-omics data is indispensable. This approach, encompassing genomics, transcriptomics, proteomics, and metabolomics, can uncover the compound's mechanism of action on a systems level. mdpi.com

For instance, transcriptome-wide analyses could identify genes that are up- or down-regulated in response to the compound, providing clues about the cellular pathways it modulates. nih.gov Proteomic studies can reveal changes in protein expression and post-translational modifications, offering a more direct insight into the functional changes within the cell. Metabolomic analysis can identify alterations in metabolic pathways, which can be crucial for understanding both efficacy and potential toxicity.

The application of multi-omics in the study of cognitive traits and psychiatric disorders has already demonstrated its power in identifying novel drug targets and understanding disease mechanisms. nih.gov A similar approach for this compound could elucidate its nootropic effects and potentially identify biomarkers for patient stratification in future clinical trials. The integration of multi-omics data can be facilitated by advanced computational tools and machine learning algorithms to identify complex patterns and correlations that would be missed by single-omic analyses. youtube.commdpi.com

Potential for Further Derivative Development and Optimization

The development and optimization of derivatives are critical steps in translating a promising chemical scaffold into a viable therapeutic. The principles of medicinal chemistry, including structure-activity relationship (SAR) studies, will be central to this process.

A successful example of derivative development is the molecular simplification of albendazole (B1665689) to N-(4-methoxyphenyl)pentanamide, which resulted in a compound with retained anthelmintic activity but lower cytotoxicity and improved synthetic accessibility. nih.gov This highlights that even simplification of a lead structure can lead to optimized properties. For this compound, a systematic SAR exploration could lead to derivatives with enhanced blood-brain barrier penetration, a crucial factor for a nootropic agent.

In silico tools can play a significant role in accelerating the optimization process. Computational modeling can predict the binding affinity of virtual derivatives to potential targets, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can help in prioritizing compounds with favorable pharmacokinetic profiles for synthesis and further testing. nih.gov

The following table presents a hypothetical workflow for derivative development and optimization:

| Phase | Activities | Key Metrics |

| Lead Identification | Initial screening of this compound for biological activity. | Potency (EC₅₀/IC₅₀), initial selectivity profile. |

| SAR Exploration | Synthesis and testing of a focused library of analogues with systematic structural modifications. | Changes in potency and selectivity, identification of key structural features for activity. |

| Lead Optimization | Fine-tuning of the most promising derivatives to improve pharmacokinetic and pharmacodynamic properties. | In vivo efficacy, oral bioavailability, metabolic stability, and preliminary safety assessment. |

| Preclinical Candidate | Selection of a single derivative with the best overall profile for formal preclinical development. | Robust efficacy in animal models, acceptable safety margins, and a viable manufacturing process. |

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to novel treatments for a range of medical conditions.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 2-(4-Methoxyphenyl)-2-morpholinoacetamide to ensure high yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions, including alkylation of the morpholine ring and subsequent coupling with 4-methoxyphenylacetamide. Critical parameters include:

- Temperature control : Maintain 60–80°C during nucleophilic substitution to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .

- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC (Rf ≈ 0.4–0.6 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be analyzed?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect a singlet at δ 3.6–3.8 ppm (morpholine protons), a methoxy group singlet at δ 3.8 ppm, and aromatic protons in the δ 6.8–7.2 ppm range .

- ¹³C NMR : Confirm the morpholine ring (δ 50–60 ppm) and carbonyl groups (δ 170–175 ppm) .

- IR : Look for C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., m/z 304.3) .

Q. What preliminary biological assays are recommended to evaluate the pharmacological potential of this compound?

- Methodological Answer :

- Anticancer activity : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations. Compare IC₅₀ values with positive controls (e.g., cisplatin) .

- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA or Western blot in LPS-stimulated macrophages .

- Cytotoxicity : Use healthy cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Experimental variables : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Dose-response curves : Perform full dose-range studies (1 nM–100 µM) to identify biphasic effects or off-target interactions .

- Mechanistic validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement (e.g., kinase or receptor binding) .

Q. What advanced computational methods can predict the binding affinity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., PI3K or EGFR). Focus on hydrogen bonding between the morpholino group and catalytic lysine residues .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- QSAR models : Train models on analogs with known IC₅₀ values to predict bioactivity .

Q. What strategies optimize the regioselectivity of substitution reactions involving the morpholino group in this compound?

- Methodological Answer :

- Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to functionalize the phenyl ring without disrupting the morpholine .

- Directing groups : Introduce temporary protecting groups (e.g., Boc on the acetamide nitrogen) to steer electrophilic substitution .

- Solvent effects : Non-polar solvents (e.g., toluene) favor ortho substitution on the methoxyphenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.